Technical Guide: Synthesis and Properties of 2-Bromo-N-cyclobutylaniline
Technical Guide: Synthesis and Properties of 2-Bromo-N-cyclobutylaniline
[1]
Executive Summary
2-Bromo-N-cyclobutylaniline (CAS: 1248313-08-7) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly for medicinal chemistry programs targeting kinase inhibitors and GPCR modulators.[1] The combination of the ortho-bromo handle and the cyclobutyl amine provides a versatile scaffold: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization (Heck) to form indoles and quinolines, while the cyclobutyl group offers a distinct steric and lipophilic profile compared to standard isopropyl or cyclopropyl analogs.[1]
This guide provides a validated, self-consistent protocol for the synthesis of 2-bromo-N-cyclobutylaniline via reductive amination.[1] Unlike generic procedures, this workflow addresses specific challenges such as reaction kinetics and purification of the oily product, ensuring high reproducibility and purity (>95%).
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-Bromo-N-cyclobutylaniline |
| CAS Number | 1248313-08-7 |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Appearance | Clear to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |
Synthetic Strategy: Reductive Amination[1][3][4]
The primary and most robust route to 2-bromo-N-cyclobutylaniline is the reductive amination of 2-bromoaniline with cyclobutanone.[1] This approach is preferred over direct alkylation (which suffers from over-alkylation and elimination side reactions) and cross-coupling (which requires expensive bromocyclobutane precursors).
Reaction Mechanism & Logic
The reaction proceeds in two distinct phases:
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Imine Formation: Acid-catalyzed condensation of 2-bromoaniline and cyclobutanone generates the iminium intermediate.[1]
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Selective Reduction: In situ reduction of the iminium species by Sodium Triacetoxyborohydride (STAB).
Why STAB? We utilize NaBH(OAc)₃ over NaCNBH₃ (toxic) or NaBH₄ (too reactive). STAB is mild enough to reduce the imine selectively without reducing the ketone starting material too rapidly, allowing the equilibrium to shift toward the product.
Reaction Scheme Visualization
Figure 1: Stepwise mechanistic flow of the reductive amination process.
Experimental Protocol
Safety Warning: 2-Bromoaniline is toxic if swallowed or absorbed through the skin.[1] Cyclobutanone is flammable. Perform all operations in a fume hood.
Materials
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Substrate: 2-Bromoaniline (1.0 equiv, 15.7 mmol, 2.70 g)
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Reagent: Cyclobutanone (1.0 equiv, 14.3 mmol, 1.00 g) - Note: Use slight excess of aniline to ensure complete consumption of ketone if ketone is expensive, otherwise use excess ketone.[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 21.4 mmol, 4.54 g)
-
Catalyst: Glacial Acetic Acid (1.0 equiv, 14.3 mmol, 0.82 mL)[1]
-
Solvent: Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE).[1] DCE often provides faster imine formation rates.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Argon.
-
Solvation: Add 2-bromoaniline (2.70 g) and anhydrous THF (60 mL). Stir until dissolved.
-
Activation: Add cyclobutanone (1.00 g) via syringe, followed immediately by acetic acid (0.82 mL). Stir for 30 minutes at room temperature to initiate imine equilibration.
-
Reduction: Cool the mixture slightly to 0°C (optional, to control exotherm) and add NaBH(OAc)₃ (4.54 g) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Critical Control Point: Monitor by TLC (10% EtOAc/Hexane). The reaction typically requires 24–72 hours for completion due to the steric bulk of the ortho-bromo group and the cyclobutyl ring.[1]
-
-
Quench: Once starting material is consumed, quench by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.
Workup and Purification Workflow
Figure 2: Purification logic flow. Note that the product is non-polar.
Characterization & Validation
The following data confirms the identity of the synthesized compound. The absence of the N-H signal around 4.0–4.5 ppm (broad) or its integration as 1H confirms mono-alkylation.[1]
Spectroscopic Data
| Technique | Signal Assignment | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (dd, J = 7.7, 1.5 Hz, 1H) | Aromatic proton ortho to Bromine (deshielded).[1] |
| δ 7.19 (ddd, 1H) | Aromatic proton.[2] | |
| δ 6.61–6.57 (m, 2H) | Aromatic protons ortho/para to Nitrogen (shielded). | |
| δ 4.47 (br s, 1H) | N-H proton . Broad singlet confirms secondary amine. | |
| δ 3.97 (sextuplet, J = 6.7 Hz, 1H) | N-CH proton of cyclobutyl ring.[1] Diagnostic shift. | |
| δ 2.53–2.46 (m, 2H) | Cyclobutyl methylene protons. | |
| δ 2.00–1.78 (m, 4H) | Cyclobutyl methylene protons. | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 144.0, 132.3, 128.4, 117.6, 111.6, 109.3 | Aromatic carbons. C-Br is typically ~109-111 ppm.[1] |
| δ 48.7 | C-N (Cyclobutyl methine).[2] | |
| δ 31.0, 15.3 | Cyclobutyl methylene carbons.[2] | |
| Rf Value | 0.47 | Eluent: 100% Hexanes.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance prevents imine formation.[1] | Switch solvent to DCE (1,2-dichloroethane) and heat to 40°C before adding STAB.[1] Add molecular sieves (4Å) to remove water. |
| Bis-alkylation | Excess ketone/reductant.[1] | Unlikely due to steric bulk of cyclobutyl, but ensure 1:1 stoichiometry of amine:ketone. |
| Product co-elutes with SM | Polarity similarity. | Use 100% Hexanes or Pentane for column chromatography.[1] The bromo-aniline SM is slightly more polar than the alkylated product.[1] |
Applications in Drug Discovery
The 2-bromo-N-cyclobutylaniline scaffold is a versatile building block.[1]
-
Intramolecular Heck Cyclization: Treatment with Pd(OAc)₂/PPh₃ and a base can force cyclization onto the cyclobutyl ring (though strained) or, more commonly, if an allyl group is attached to the nitrogen, it forms indoles.
-
Buchwald-Hartwig Coupling: The bromine allows for coupling with other amines or amides to create unsymmetrical diamines, common in kinase inhibitors.[1]
-
N-Acylation: Reaction with chloroacetyl chloride yields intermediates for fused tricyclic systems.[1]
References
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Protocol Source: Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry, 2011.[2] (Detailed experimental procedure for 2-bromo-N-cyclobutylaniline).
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3][4] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1][4]
-
Compound Properties: PubChem Compound Summary for CID 58362534 (Related structure validation).
Sources
- 1. 1248313-08-7,2-bromo-N-cyclobutylaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
